molecular formula C14H5F5O4 B13085504 Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate

Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B13085504
M. Wt: 332.18 g/mol
InChI Key: ZAGUJESFEQAIEJ-UHFFFAOYSA-N
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Description

Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages. This compound is known for its stability and resistance to degradation, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of perfluorophenyl compounds with benzo[d][1,3]dioxole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of stability, resistance to degradation, and versatility in various chemical reactions. These properties make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H5F5O4

Molecular Weight

332.18 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C14H5F5O4/c15-7-8(16)10(18)13(11(19)9(7)17)23-14(20)5-2-1-3-6-12(5)22-4-21-6/h1-3H,4H2

InChI Key

ZAGUJESFEQAIEJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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